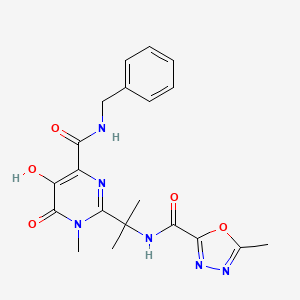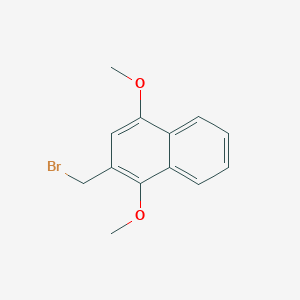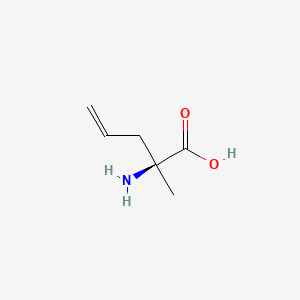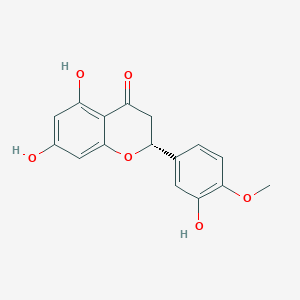
顺式-雷尼替丁
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-Ranitidine: is a histamine H2 receptor antagonist that is widely used to decrease stomach acid production. It is commonly used in the treatment of peptic ulcer disease, gastroesophageal reflux disease, and Zollinger–Ellison syndrome . The compound works by blocking histamine, thus decreasing the amount of acid released by the cells in the stomach .
科学研究应用
cis-Ranitidine has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying histamine H2 receptor antagonists . In biology, it is used to study the effects of histamine on gastric acid secretion . In medicine, it is used to treat conditions such as peptic ulcer disease, gastroesophageal reflux disease, and Zollinger–Ellison syndrome . In industry, it is used in the production of various pharmaceuticals .
作用机制
Target of Action
cis-Ranitidine, commonly known as Ranitidine, is a histamine H2-receptor antagonist . The primary targets of cis-Ranitidine are the histamine H2 receptors found on gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid, which is essential for digestion.
Mode of Action
cis-Ranitidine works by reversibly binding to the histamine H2 receptors on the gastric parietal cells . This binding inhibits the action of histamine, a compound that stimulates gastric acid secretion . By blocking the action of histamine, cis-Ranitidine effectively reduces the secretion of gastric acid .
Biochemical Pathways
The biochemical pathway affected by cis-Ranitidine involves the histamine-stimulated secretion of gastric acid . Under normal conditions, the hormone gastrin stimulates the release of histamine, which then binds to the H2 receptors, leading to the secretion of gastric acid . By inhibiting the binding of histamine to the H2 receptors, cis-Ranitidine disrupts this pathway, leading to a decrease in gastric acid secretion .
Pharmacokinetics
The pharmacokinetics of cis-Ranitidine involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the absorption of cis-Ranitidine is rapid, with peak plasma concentrations occurring at 1 to 3 hours . The bioavailability of cis-Ranitidine after oral administration is approximately 50% due to presystemic hepatic metabolism . Plasma protein binding of cis-Ranitidine is approximately 15%, and the apparent volume of distribution is greater than body volume . The elimination half-life is almost 2 hours .
Result of Action
The molecular and cellular effects of cis-Ranitidine’s action primarily involve the reduction of gastric acid secretion . This reduction helps to prevent and treat gastric-acid associated conditions, including ulcers . By decreasing gastric acid secretion, cis-Ranitidine can relieve uncomfortable symptoms of these conditions and promote healing .
Action Environment
The action, efficacy, and stability of cis-Ranitidine can be influenced by various environmental factors. For instance, the presence of food has no effect on the kinetics of cis-Ranitidine, but concurrent administration of antacids reduces its absorption . Additionally, renal disease can increase cis-Ranitidine plasma concentrations through reduced clearance and possibly increased bioavailability . Chronic liver disease can increase the bioavailability of cis-Ranitidine and reduce its clearance .
生化分析
Biochemical Properties
cis-Ranitidine plays a crucial role in biochemical reactions, particularly in the stomach where it inhibits the action of histamine at the histamine H2 receptors found on the gastric parietal cells. This inhibition results in a decrease in basal and nocturnal gastric acid secretion, thereby increasing the pH of the stomach and aiding in the treatment of gastric ulcers and gastroesophageal reflux disease .
Cellular Effects
cis-Ranitidine influences cell function by interacting with the histamine H2 receptors on the gastric parietal cells. By inhibiting these receptors, it reduces the production of stomach acid, which can have a significant impact on various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, cis-Ranitidine exerts its effects by binding to the histamine H2 receptors on the gastric parietal cells. This binding inhibits the normal action of histamine, leading to a decrease in gastric acid production .
Temporal Effects in Laboratory Settings
It is known that the drug has a relatively long half-life, allowing it to provide sustained relief from symptoms over a prolonged period .
Metabolic Pathways
cis-Ranitidine is involved in metabolic pathways related to the metabolism of histamine. It interacts with the histamine H2 receptors, inhibiting the normal action of histamine and thereby reducing gastric acid production .
Subcellular Localization
The subcellular localization of cis-Ranitidine is primarily at the histamine H2 receptors found on the gastric parietal cells. By binding to these receptors, it inhibits the normal action of histamine, leading to a decrease in gastric acid production .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-Ranitidine involves several steps. One of the key steps is the reaction of 5-(dimethylamino)methylfurfurylthioethylamine with l-methylthio-l-(N-methylamino)-2-nitroethylene . This reaction is typically carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of cis-Ranitidine often involves the use of bis(dimethylamino)methane and cysteamine . The process is optimized to increase the yield of the intermediate compounds, which are then converted to cis-Ranitidine through further chemical reactions .
化学反应分析
Types of Reactions: cis-Ranitidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include bis(dimethylamino)methane, cysteamine, and l-methylthio-l-(N-methylamino)-2-nitroethylene . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Major Products: The major products formed from these reactions include various intermediates that are further processed to produce cis-Ranitidine .
相似化合物的比较
Similar Compounds: Similar compounds to cis-Ranitidine include cimetidine, famotidine, lafutidine, nizatidine, and roxatidine .
Comparison: cis-Ranitidine has a far-improved tolerability profile compared to cimetidine, with fewer adverse drug reactions and longer-lasting action . It also has 10 times the activity of cimetidine . Unlike cimetidine, cis-Ranitidine has a lower affinity for CYP450, resulting in fewer side effects . Famotidine and nizatidine, on the other hand, have no significant CYP450 interactions .
Conclusion
cis-Ranitidine is a valuable compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique mechanism of action and improved tolerability profile make it a preferred choice for treating various gastric acid-related conditions.
属性
CAS 编号 |
667463-27-6 |
|---|---|
分子式 |
C₁₃H₂₂N₄O₃S |
分子量 |
314.4 |
同义词 |
cis-N-[2-[[[-5-[(Dimethylamino)methyl)]-2-furanyl]methyl]thio]ethyl]-N’-methyl-2-nitro-1,1-ethenediamine Hydrochloride; cis-AH 19065; cis-Azantac; cis-Melfax; cis-Raniben; cis-Ranidil; cis-Raniplex; cis-Zantac; cis-Zintac |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-Ethoxyphenyl)acetyl]glycine](/img/structure/B1144510.png)

![8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1144518.png)


